molecular formula C22H22FN5O4S B2512126 2-(4-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1021077-08-6

2-(4-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2512126
M. Wt: 471.51
InChI Key: XLDWWIJXSDJLAR-UHFFFAOYSA-N
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Description

The molecule , 2-(4-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, is a complex organic compound that appears to be related to a class of compounds with potential antiviral properties. While the exact molecule is not described in the provided papers, similar compounds have been synthesized and characterized, showing promise as antiviral agents, particularly against SARS-CoV-2.

Synthesis Analysis

The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and involves multiple steps to introduce various functional groups to the aromatic rings. For instance, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides was achieved, and the structures were confirmed using techniques like IR and NMR spectroscopy . Although the exact synthesis route for the molecule is not provided, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations . These studies provide insights into the geometry, stability, and electronic properties of the molecules. For example, the optimized geometry of a similar compound showed near-planarity between the phenyl and pyrimidine rings, which could be a feature in the molecule of interest as well .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their molecular orbital studies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis can reveal information about potential sites for chemical reactions and charge transfer within the molecule . Additionally, the presence of functional groups like acetamide and sulfonyl could suggest possible reactions involving nucleophilic attack or condensation.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of strong intermolecular hydrogen bonding, as indicated by NBO analysis and red shifts in IR spectra, suggests high melting points and solid-state stability . The drug likeness of these molecules has been assessed using Lipinski's rule, and pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) have been predicted to evaluate their potential as drug candidates .

Scientific Research Applications

Synthesis and Characterization

Research has led to the development and detailed characterization of compounds with structural elements similar to 2-(4-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide. For instance, the synthesis of polymers derived from phthalazine and bis(4-fluorophenyl)sulfone has been explored, demonstrating the potential of such compounds in creating high-performance materials with specific structural and thermal properties (Paventi, Chan, & Hay, 1996).

Biological Activity

Several studies have focused on the biological activities of sulfonamide derivatives, indicating their potential in medical applications. For example, novel sulfonamide derivatives have shown cytotoxic activity against cancer cell lines, suggesting their utility in developing anticancer therapies (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Furthermore, research on pyridazinones as glucan synthase inhibitors has revealed their effectiveness in treating fungal infections, highlighting the broad scope of therapeutic applications for these compounds (Ting et al., 2011).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O4S/c23-17-1-5-19(6-2-17)32-16-22(29)26-18-3-7-20(8-4-18)33(30,31)28-13-11-27(12-14-28)21-15-24-9-10-25-21/h1-10,15H,11-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDWWIJXSDJLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

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